![molecular formula C23H22ClN5O2 B2449980 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-72-3](/img/structure/B2449980.png)
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Some studies suggest that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. Researchers have investigated its impact on cytokines, NF-κB signaling, and COX-2 expression. These findings hint at its potential as a novel anti-inflammatory agent .
Antiviral Properties
Viruses remain a global health concern. Initial in vitro studies indicate that this compound may inhibit viral replication. Researchers have explored its effects against RNA and DNA viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more rigorous studies are necessary to validate its antiviral efficacy .
Cardiovascular Applications
The compound’s purine-based structure suggests possible cardiovascular benefits. Researchers have investigated its effects on blood pressure regulation, endothelial function, and platelet aggregation. Some studies propose that it may have vasodilatory properties and protect against thrombotic events .
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require innovative treatments. This compound has drawn interest due to its potential neuroprotective effects. Researchers have explored its impact on oxidative stress, mitochondrial function, and neuronal survival. Promising results warrant further investigation in animal models and clinical trials .
Antifungal Activity
Fungal infections pose a significant health burden. Some studies suggest that this compound exhibits antifungal properties against Candida species and dermatophytes. Its mechanism of action involves disrupting fungal cell membranes. However, more research is needed to assess its efficacy and safety .
Metabolic Syndrome and Diabetes
Metabolic syndrome and type 2 diabetes are multifaceted conditions. Researchers have investigated whether this compound influences glucose metabolism, insulin sensitivity, and lipid profiles. Early data hint at potential benefits, but comprehensive clinical trials are essential to validate its role in managing metabolic disorders .
Other Applications
Beyond the mentioned areas, this compound’s diverse structure invites exploration in fields like wound healing, antioxidant therapy, and drug delivery. Researchers continue to uncover its hidden potential, making it an exciting subject for further investigation .
Eigenschaften
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-3-4-8-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-6-12-28(19)22)18-10-5-9-17(24)13-18/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDOPZKSIKHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)Cl)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)

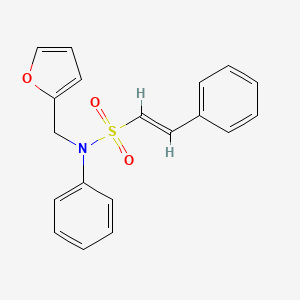

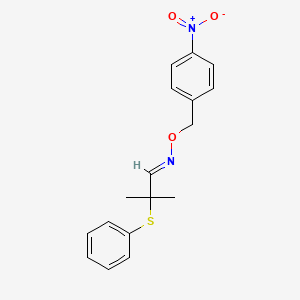

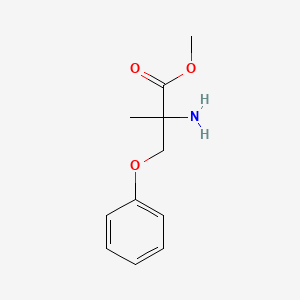
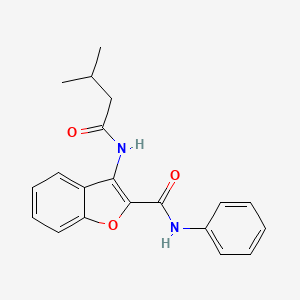
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)
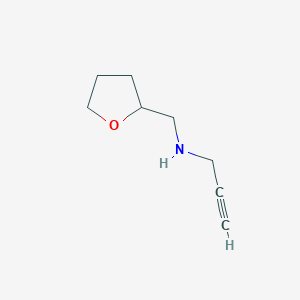


![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)
